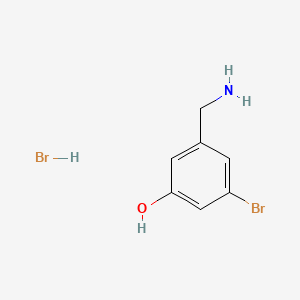

3-(Aminomethyl)-5-bromophenol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9Br2NO |

|---|---|

Molecular Weight |

282.96 g/mol |

IUPAC Name |

3-(aminomethyl)-5-bromophenol;hydrobromide |

InChI |

InChI=1S/C7H8BrNO.BrH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,10H,4,9H2;1H |

InChI Key |

VRZQMJADOQHSFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CN.Br |

Origin of Product |

United States |

Contextualization Within Halogenated Aminophenol Chemistry Research

Halogenated aminophenols are a class of compounds that have garnered significant attention due to the profound impact of halogen substituents on the physicochemical and biological properties of organic molecules. The introduction of a halogen, such as bromine, into an aminophenol framework can substantially alter its electronic character, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govmdpi.com This makes halogenation a key strategy in medicinal chemistry for modulating the pharmacological profiles of lead compounds. nih.gov

Research into brominated phenols, in particular, has revealed a wealth of compounds with diverse biological activities, many of which are inspired by natural products found in marine organisms. encyclopedia.pubmdpi.com 3-(Aminomethyl)-5-bromophenol (B12312933) hydrobromide is situated within this research domain as a synthetic scaffold that combines the key features of this class:

The Phenolic Hydroxyl Group: Provides a site for hydrogen bonding and can act as a nucleophile or be converted into an ether or ester.

The Aminomethyl Group: Introduces a basic site that can be protonated, as in the hydrobromide salt, influencing solubility and allowing for the formation of amides, sulfonamides, and other nitrogen-containing derivatives.

The specific meta-substitution pattern of the aminomethyl and bromo groups relative to the hydroxyl function creates a unique geometric and electronic arrangement, making it a valuable tool for investigating structure-activity relationships in newly synthesized molecules.

Strategic Importance in Advanced Organic Synthesis and Chemical Discovery

The true value of 3-(Aminomethyl)-5-bromophenol (B12312933) hydrobromide in a research context lies in its utility as a strategic building block. Organic synthesis relies on the availability of such versatile starting materials to construct complex target molecules efficiently. The three distinct functional groups on the aromatic ring offer orthogonal reactivity, allowing for selective modification at each position.

The strategic importance of this compound can be detailed as follows:

Sequential Functionalization: Chemists can exploit the different reactivities of the phenol (B47542), amine, and aryl bromide to perform a sequence of reactions. For instance, the amine can be protected, followed by a Suzuki or Sonogashira cross-coupling reaction at the bromine position, and subsequent derivatization of the phenolic hydroxyl group.

Library Synthesis: The compound is an ideal starting point for creating libraries of related compounds for high-throughput screening in drug discovery or materials science. By reacting the core scaffold with a variety of building blocks at its three functional points, a large and diverse set of new molecules can be rapidly generated.

Access to Novel Chemical Space: As a readily available, trifunctional building block, it allows researchers to explore novel chemical structures that would otherwise be difficult or costly to synthesize. Derivatives of brominated phenols and aminophenols have been investigated for a wide range of potential applications, including as enzyme inhibitors. nih.govmdpi.comnih.gov

The synthesis of aminophenol derivatives often involves multi-step processes, including diazotization, bromination, and reduction, highlighting the importance of having well-characterized intermediates like 3-(Aminomethyl)-5-bromophenol available for further elaboration. google.com

Overview of Research Trajectories for Multifunctional Aromatic Scaffolds

Regioselective Functionalization Strategies in Aromatic Systems

Achieving the desired 1,3,5-substitution pattern on the phenol (B47542) ring is a key challenge. The hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution, while the aminomethyl group (once introduced) would also influence further substitution. Therefore, the order and method of introducing the bromine and aminomethyl functionalities are critical.

Directed Ortho-Metalation Approaches for Bromination

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on an aromatic ring. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca For the synthesis of a 3,5-disubstituted phenol, a precursor with a directing group at the 1-position and a blocking group at the 2-position (or utilizing a meta-directing group) would be necessary to guide bromination to the desired position.

While traditional DoM targets the ortho position, modifications and the use of specific directing groups can influence the regioselectivity. For instance, in situ N-silylation of O-aryl N-monoalkylcarbamates allows for ortho-lithiation and subsequent reaction with an electrophile, such as a bromine source. researchgate.net The carbamate (B1207046) group acts as the directing group, and after bromination, it can be hydrolyzed to reveal the phenol.

Table 1: Comparison of Directing Groups in Ortho-Metalation

| Directing Group | Common Reagent | Position Directed | Key Features |

| -OMe | n-BuLi, s-BuLi | Ortho | Strong directing group. |

| -CONEt2 | s-BuLi/TMEDA | Ortho | Highly effective, stable intermediates at low temperatures. uwindsor.ca |

| -OC(O)NEt2 | s-BuLi/TMEDA | Ortho | Can be hydrolyzed back to a hydroxyl group. uwindsor.ca |

| -NHC(O)R | t-BuLi | Ortho | Amide directing group. |

Electrophilic Aromatic Substitution Control and Optimization

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto a benzene (B151609) ring. britannica.com The hydroxyl group of phenol is a strongly activating ortho-, para-director. ucalgary.cabyjus.com Direct bromination of phenol typically yields a mixture of 2-bromophenol (B46759), 4-bromophenol, and 2,4,6-tribromophenol, making it challenging to obtain the 3,5-disubstituted product directly. byjus.commlsu.ac.in

To achieve the desired regiochemistry, the directing effect of the substituents must be carefully managed. Starting with 3-aminophenol, both the hydroxyl and amino groups are ortho-, para-directing. During bromination, the reaction conditions, particularly the pH, can significantly influence the outcome. In acidic conditions, the amino group is protonated to form an ammonium (B1175870) group (-NH3+), which is a meta-director. researchgate.net This would direct the incoming electrophile (bromine) to the positions meta to it, which are ortho and para to the hydroxyl group. However, the hydroxyl group's activating effect is generally stronger. researchgate.net

Controlling the reaction conditions is paramount. For instance, regioselective bromination of phenols can be achieved with high selectivity for the para-position using trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides. chemistryviews.org This method takes advantage of non-covalent interactions to steer the electrophile. chemistryviews.org

Table 2: Influence of Reaction Conditions on Phenol Bromination

| Brominating Agent | Solvent | Temperature | Major Product(s) |

| Br2 in CCl4 | Carbon Tetrachloride | Low | Mixture of o- and p-bromophenol. mlsu.ac.in |

| Bromine water | Water | Room Temperature | 2,4,6-Tribromophenol. byjus.com |

| TMSBr/(4-ClC6H4)2SO | Acetonitrile (B52724) | Room Temperature | para-Bromophenol (high selectivity). chemistryviews.org |

| N-Bromosuccinimide (NBS) | Various | Various | Mixture, dependent on other substituents and catalysts. scientificupdate.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally less common for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org For a bromophenol, the hydroxyl group is electron-donating, which disfavors traditional SNAr. However, under specific conditions, such as high temperatures and pressures, or with the use of catalysts like copper, nucleophilic substitution can occur. youtube.com

A potential, though less direct, route to 3-(Aminomethyl)-5-bromophenol could involve a precursor where a different leaving group is displaced by a nucleophile. For instance, a dinitro-substituted phenol could undergo SNAr, followed by reduction of the nitro groups and subsequent conversion of one to an aminomethyl group. This multi-step process is generally less efficient than electrophilic substitution or directed metalation strategies. A transient radical substituent can also promote nucleophilic substitution by acting as a strong electron-withdrawing group. osti.gov

Aminomethylation Techniques and Precursor Chemistry

The introduction of the aminomethyl group (-CH2NH2) is the second key transformation. This can be accomplished through several established methods.

Mannich-Type Reactions and Variants for Aminomethyl Group Introduction

The Mannich reaction is a classic method for the aminomethylation of acidic C-H bonds, including those in phenols. organic-chemistry.org The reaction involves the condensation of an amine (or ammonia), formaldehyde (B43269), and a compound with an active hydrogen. For phenols, the reaction typically occurs at the ortho and para positions due to the activating effect of the hydroxyl group. researchgate.netacs.org

To synthesize 3-(Aminomethyl)-5-bromophenol, one would likely start with 3-bromophenol (B21344). The Mannich reaction on 3-bromophenol would be expected to yield a mixture of aminomethylated products, with substitution occurring at the positions activated by the hydroxyl group (ortho and para). The regioselectivity can be influenced by the reaction conditions and the specific amine and formaldehyde source used.

An efficient synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed using a Mannich reaction on a chalcone (B49325) or flavanone (B1672756) precursor. nih.gov This demonstrates the utility of the Mannich reaction in building complex molecules containing a substituted aminomethyl group.

Reductive Amination Routes for Aminomethyl Construction

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgjocpr.com This two-step process involves the formation of an imine or enamine from a ketone or aldehyde and an amine, followed by reduction to the corresponding amine. youtube.com To introduce an aminomethyl group onto a phenolic ring, a precursor such as 3-bromo-5-hydroxybenzaldehyde (B172141) would be required.

This aldehyde could be subjected to reductive amination with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity and tolerance of various functional groups. jocpr.comorganic-chemistry.org Catalyst-controlled reductive amination offers a more selective approach to amine synthesis. jocpr.com One-pot reductive amination protocols have been developed using recyclable iron-based Lewis catalysts to promote imine formation. unive.it

Table 3: Comparison of Aminomethylation Methods

| Method | Precursor | Reagents | Key Features |

| Mannich Reaction | 3-Bromophenol | Formaldehyde, Ammonia/Amine | Direct C-H aminomethylation, regioselectivity can be a challenge. organic-chemistry.org |

| Reductive Amination | 3-Bromo-5-hydroxybenzaldehyde | Ammonia/Amine, Reducing Agent (e.g., NaBH3CN) | Requires a carbonyl precursor, generally high yielding and selective. youtube.comorganic-chemistry.org |

Phenolic Hydroxyl Group Protection and Deprotection Strategies

The presence of a phenolic hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during the reduction of the amide or nitrile functionality, especially when using reactive hydride reagents.

Orthogonal protecting group strategies are essential in multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. For the synthesis of 3-(Aminomethyl)-5-bromophenol, the phenolic hydroxyl group must be protected before the reduction step. Common protecting groups for phenols include ethers and silyl (B83357) ethers.

The choice of protecting group depends on its stability to the reduction conditions and the ease of its subsequent removal. For instance, a benzyl (B1604629) ether is stable to hydride reducing agents but can be cleaved by hydrogenolysis, which might be compatible with nitrile reduction via catalytic hydrogenation if the catalyst selectivity can be controlled. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also robust towards many reducing agents and can be removed under specific acidic or fluoride-mediated conditions.

The selective removal of the chosen protecting group is the final step in the synthesis of the free aminophenol. The conditions for deprotection must be chosen carefully to avoid degradation of the product.

For a benzyl-protected phenol, catalytic hydrogenation using palladium on carbon is a common deprotection method. If a silyl ether is used, fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) in THF are highly effective. Acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, can also be used for the cleavage of certain silyl ethers, though care must be taken with the acid-sensitive aminomethyl group.

Optimization of the deprotection step involves fine-tuning the reaction conditions, such as temperature, reaction time, and reagent concentration, to maximize the yield and purity of the final product.

The following table outlines some protecting group strategies.

| Protecting Group | Protection Reagent | Deprotection Condition | Orthogonality |

| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂, Pd/C | Can be removed simultaneously with nitrile reduction if catalytic hydrogenation is used. Not orthogonal to other hydrogenolysis-labile groups. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, THF or mild acid (e.g., AcOH) | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., acetate) groups. Stable to hydride reduction. |

| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Acidic hydrolysis (e.g., HCl in MeOH) | Orthogonal to base-labile and hydrogenolysis-labile groups. Stable to hydride reduction. |

Counterion Exchange and Salt Formation Dynamics

The final step in the synthesis is the formation of the hydrobromide salt, which often improves the stability and handling of the amine product.

Once the free base of 3-(Aminomethyl)-5-bromophenol is obtained, it can be converted to its hydrobromide salt by treatment with hydrobromic acid (HBr). libretexts.org This is typically done by dissolving the free base in a suitable solvent, such as isopropanol (B130326) or ethanol, and adding a solution of HBr in the same solvent or as a concentrated aqueous solution. The hydrobromide salt then precipitates out of the solution and can be collected by filtration.

Purification of the resulting salt is crucial to remove any impurities. Recrystallization is a common method for purifying amine salts. google.com A suitable solvent system is chosen in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

While the hydrobromide salt is common, other acidic salts may be desirable for specific research applications, potentially offering different physical properties such as solubility, crystallinity, and stability. rsc.org The choice of the counterion can significantly impact the physicochemical properties of the active pharmaceutical ingredient. nih.gov

Alternative salts can be prepared by treating the free amine with the corresponding acid. For example, hydrochloride, sulfate, phosphate, mesylate, and tartrate salts can be synthesized. The selection of an appropriate salt form is a critical aspect of drug development and can be guided by screening various counterions to identify the form with the most favorable properties. nih.govreddit.com

The following table presents a comparison of different potential salt forms.

| Salt Form | Acid Used | Potential Advantages | Potential Disadvantages |

| Hydrobromide | Hydrobromic Acid | Often crystalline, good for purification. libretexts.org | Can be hygroscopic, potential for bromide-related toxicity in certain applications. |

| Hydrochloride | Hydrochloric Acid | Very common in pharmaceuticals, generally good stability and solubility. lumenlearning.com | Can be more hygroscopic than other salts. |

| Sulfate | Sulfuric Acid | Often forms stable, non-hygroscopic salts. rsc.org | May have lower solubility compared to halide salts. |

| Mesylate | Methanesulfonic Acid | Good crystallinity and solubility. | |

| Tartrate | Tartaric Acid | Can be used for chiral resolution if the amine is chiral, often has good aqueous solubility. | May be more complex to crystallize. |

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for 3-(Aminomethyl)-5-bromophenol hydrobromide can be significantly enhanced by the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. A plausible synthetic pathway commences with the formylation of 3-bromophenol to yield 3-bromo-5-hydroxybenzaldehyde, followed by a reductive amination to introduce the aminomethyl group, and finally, salt formation to obtain the hydrobromide. The application of green metrics and methodologies to this proposed synthesis is explored below.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The Environmental Factor (E-Factor) provides a broader measure of the waste generated in a process. wikipedia.org

A hypothetical two-step synthesis of 3-(Aminomethyl)-5-bromophenol from 3-bromophenol is considered for the analysis of these metrics.

Step 1: Formylation of 3-bromophenol

A common method for the introduction of a formyl group onto a phenol is the Reimer-Tiemann reaction, which typically uses chloroform (B151607) and a strong base. However, from a green chemistry perspective, this method has a very low atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. A greener alternative could be a catalytic formylation, although this remains a challenging transformation.

Step 2: Reductive Amination of 3-bromo-5-hydroxybenzaldehyde

Reductive amination is a widely used and atom-economical method for the synthesis of amines. wikipedia.org In this proposed synthesis, 3-bromo-5-hydroxybenzaldehyde would react with ammonia in the presence of a reducing agent. Catalytic hydrogenation is a preferred method as it often generates water as the only byproduct. researchgate.net

The table below presents a theoretical analysis of the atom economy and E-Factor for the proposed synthetic route.

| Step | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Estimated E-Factor Range |

| 1 | Formylation | 3-Bromophenol, Formylating Agent | 3-Bromo-5-hydroxybenzaldehyde | Varies with method | Highly dependent on the chosen formylation method. | 10-50 |

| 2 | Reductive Amination | 3-Bromo-5-hydroxybenzaldehyde, Ammonia, H₂ | 3-(Aminomethyl)-5-bromophenol | Water | ~85% (for the amination step) | 5-20 |

| Overall | --- | --- | 3-(Aminomethyl)-5-bromophenol | --- | --- | 25-100+ |

Note: The E-Factor is estimated based on typical values for the pharmaceutical industry, which can range from 25 to over 100. wikipedia.org The actual E-Factor would depend on the specific reagents, solvents, and yields of the chosen synthetic process.

For the key reductive amination step, a variety of solvents can be considered. Traditional reductive aminations have often employed chlorinated solvents, which are now largely discouraged due to their environmental persistence and toxicity. acsgcipr.org Green chemistry promotes the use of more benign alternatives. Several solvent selection guides have been developed to aid chemists in making more sustainable choices. ubc.caacs.orgacsgcipr.org

The following table provides a comparison of potential solvents for the reductive amination of 3-bromo-5-hydroxybenzaldehyde, based on green chemistry principles.

| Solvent | Green Chemistry Classification | Key Considerations |

| Water | Highly Recommended | Excellent environmental profile; potential for biphasic catalysis to facilitate catalyst recycling. |

| Ethanol | Recommended | Bio-based; low toxicity; good solvent for many organic compounds. |

| 2-Propanol | Recommended | Low toxicity; readily available. |

| Ethyl Acetate | Recommended | Relatively low toxicity; can be derived from renewable resources. acsgcipr.org |

| Tetrahydrofuran (THF) | Usable with caution | Peroxide formation risk; moderate environmental impact. |

| Dichloromethane (DCM) | To be avoided | Halogenated solvent with significant environmental and health concerns. acsgcipr.org |

The sustainability of the catalytic system is another crucial aspect. For the reductive amination, catalytic hydrogenation using a heterogeneous catalyst is a highly sustainable option. frontiersin.org Noble metal catalysts such as palladium or platinum on a solid support (e.g., carbon) are effective but can be costly. researchgate.net Research into more abundant and less toxic metal catalysts, such as those based on nickel or cobalt, is a key area of green chemistry. tandfonline.comtandfonline.com These catalysts can offer a more sustainable and economical alternative. rsc.org

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical synthesis, as it reduces waste and lowers process costs. jocpr.com For the synthesis of 3-(Aminomethyl)-5-bromophenol, particularly in the reductive amination step, the development of recyclable catalytic systems is of high importance.

Heterogeneous catalysts are inherently more recyclable than their homogeneous counterparts as they can be easily separated from the reaction mixture by filtration. researchgate.net Significant research has been dedicated to enhancing the stability and reusability of these catalysts.

Recent advancements in catalysis have led to the development of robust and recyclable systems for amination and hydrogenation reactions. These include:

Supported Metal Nanoparticles: Dispersing metal nanoparticles on high-surface-area supports like activated carbon, alumina, or silica (B1680970) can improve catalyst stability and prevent agglomeration, leading to a longer catalyst lifetime. osaka-u.ac.jp

Magnetic Nanoparticle Supports: Immobilizing the catalyst on magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnetic field, simplifying the recycling process. jocpr.com

Encapsulated Catalysts: Encapsulating metal nanoparticles within a porous matrix can prevent leaching of the metal into the product and enhance the catalyst's stability over multiple cycles.

The table below summarizes the features of different types of recyclable catalytic systems that could be applied to the synthesis of 3-(Aminomethyl)-5-bromophenol.

| Catalyst Type | Support Material | Key Advantages | Potential Challenges |

| Supported Palladium | Activated Carbon (Pd/C) | High activity, well-established. | Cost of palladium, potential for leaching. |

| Supported Nickel | Alumina (Ni/Al₂O₃) | Lower cost than noble metals. osaka-u.ac.jp | May require harsher reaction conditions. |

| Magnetic Core-Shell | Iron Oxide Core, Silica Shell | Facile separation, high surface area. | Potential for iron contamination if not properly coated. |

| Polymer-Encapsulated | Polysilane/SiO₂ | High stability, low metal leaching. nih.gov | Synthesis of the support can be complex. |

The continued development of such recyclable catalytic systems is essential for advancing the green and sustainable synthesis of this compound and other valuable chemical compounds.

Reactivity at the Aryl Bromide Position

The bromine atom on the aromatic ring of this compound serves as a key handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is prominently exploited in a variety of palladium- and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. wikipedia.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.orgyoutube.com For a substrate like 3-(Aminomethyl)-5-bromophenol, the presence of both an electron-donating hydroxyl group and a potentially coordinating aminomethyl group can influence the catalytic cycle.

The success of palladium-catalyzed coupling reactions often hinges on the choice of catalyst, ligand, and reaction conditions. For the Suzuki-Miyaura reaction , which couples the aryl bromide with an organoboron reagent, various palladium precursors such as Pd(OAc)₂ or Pd(PPh₃)₄ can be employed. The choice of ligand is crucial; bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.govresearchgate.netmdpi.commdpi.com

In the context of the Sonogashira coupling , which forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, a dual catalyst system of palladium and a copper(I) co-catalyst is traditionally used. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netscirp.org The reaction is typically carried out in the presence of a base, such as an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org The presence of the aminomethyl and hydroxyl groups on the 3-(Aminomethyl)-5-bromophenol ring can influence the reaction's efficiency, potentially requiring optimization of the ligand and base.

The Heck reaction , involving the coupling of the aryl bromide with an alkene, is another powerful tool for C-C bond formation. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are influenced by the electronic nature of the substrates and the steric environment of the catalyst.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgias.ac.innih.govresearchgate.net The choice of a suitable phosphine ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners. The inherent amino group in this compound would likely require protection before subjecting the molecule to a Buchwald-Hartwig reaction with an external amine to avoid self-coupling or catalyst inhibition.

A summary of typical conditions for these reactions with aryl bromides is presented below.

| Reaction | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, DME |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | DMF, THF |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

This table represents general conditions and would require optimization for the specific substrate this compound.

The catalytic cycles of these palladium-mediated reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. The electron-donating hydroxyl group on the phenol ring can facilitate this step.

Transmetalation/Migratory Insertion: In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center (transmetalation). In the Sonogashira reaction, the copper acetylide transfers the alkyne group. In the Heck reaction, the alkene coordinates to the palladium and then undergoes migratory insertion into the Pd-aryl bond.

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle. The nature of the ligand plays a significant role in promoting this step. wikipedia.org

The aminomethyl group in 3-(Aminomethyl)-5-bromophenol could potentially chelate to the palladium center, which might either stabilize certain intermediates or hinder parts of the catalytic cycle, necessitating careful selection of ligands that can mitigate these effects.

Copper-Mediated Cross-Coupling and Ullmann-Type Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation , offer a classical and still valuable method for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often use stoichiometric amounts of copper or a copper salt. wikipedia.org

For 3-(Aminomethyl)-5-bromophenol, an Ullmann-type reaction could be envisioned to form diaryl ethers by coupling the aryl bromide with another phenol, or to form diaryl amines by reaction with an amine. The conditions for such reactions can be harsh, which might lead to side reactions involving the other functional groups on the molecule. However, modern advancements have introduced milder conditions using catalytic amounts of copper with appropriate ligands.

Nucleophilic Substitution of Aryl Halides

Direct nucleophilic aromatic substitution (SₙAr) of the bromide in 3-(Aminomethyl)-5-bromophenol is generally challenging. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. The hydroxyl and aminomethyl groups are electron-donating or weakly withdrawing, thus disfavoring a classical SₙAr mechanism. Therefore, this pathway is not a synthetically viable approach for the functionalization of this particular compound under standard conditions.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(Aminomethyl)-5-bromophenol is a versatile functional handle for various chemical transformations, including alkylation and acylation reactions. The acidity of the phenolic proton allows for its ready deprotonation by a base, forming a phenoxide which is a potent nucleophile.

Common reactions involving the phenolic hydroxyl group include:

O-Alkylation (Etherification): Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ether. The choice of solvent and base is critical to control the reaction and avoid N-alkylation of the aminomethyl group.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of phenyl esters. This reaction is typically fast and high-yielding. nih.gov

The relative reactivity of the phenolic hydroxyl group versus the aminomethyl group can be controlled by the reaction conditions. For instance, under acidic conditions, the amino group is protonated and thus deactivated towards electrophiles, allowing for selective reaction at the hydroxyl group. nih.gov Conversely, protection of the hydroxyl group would allow for selective functionalization of the amino group. The regeneration of tryptophan from its radical cation form can be influenced by the antioxidant properties of phenols, which is dependent on pH and the concentration of the phenolic compound. mdpi.com The synthesis of m-aryloxy phenols can be achieved through methods like the Ullmann reaction, which is a powerful tool for creating such structures. nih.gov

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of 3-(Aminomethyl)-5-bromophenol can readily undergo O-alkylation and O-acylation reactions. O-alkylation introduces an alkyl group onto the oxygen atom, while O-acylation introduces an acyl group.

O-Alkylation:

The alkylation of phenols, including bromophenols, is a well-established synthetic transformation. mdpi.com The reaction of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes in the presence of a Lewis acid like aluminum chloride can produce diaryl methanes. mdpi.com A general procedure for the synthesis of bromophenols involves the O-Me demethylation of diaryl methanes using boron tribromide (BBr3). mdpi.com

Selective alkylation of the hydroxyl group in aminophenols can be achieved by first protecting the amino group. researchgate.net For instance, the amino group can be protected by condensation with benzaldehyde, followed by alkylation of the phenolic hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate. umich.edu Subsequent hydrolysis of the protective group yields the O-alkylated aminophenol. researchgate.netumich.edu More reactive alkyl halides such as benzyl and allyl bromides generally result in higher yields of the corresponding alkoxyanilines. umich.edu

O-Acylation:

Chemoselective O-acylation of the hydroxyl group in the presence of an amino group can be achieved under acidic conditions. beilstein-journals.org The use of an acidic medium, such as trifluoroacetic acid, ensures the complete protonation of the more basic amino group, thus preventing its acylation and directing the reaction to the less basic phenolic hydroxyl group. beilstein-journals.org

Metal Chelation and Coordination Chemistry with the Phenol Moiety

The phenolic moiety of 3-(Aminomethyl)-5-bromophenol, in conjunction with the nearby aminomethyl group, can participate in metal chelation and coordination chemistry. The introduction of metal-chelating unnatural amino acids into proteins has been explored to create artificial metalloenzymes. researchgate.net For instance, 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid has been incorporated into HaloTag to assemble an artificial metalloenzyme for allylic deamination. researchgate.net

Coordination polymers and metal-organic frameworks (MOFs) are often constructed from metal ions and organic ligands. researchgate.net Amino-functionalized ligands, such as 5-aminoisophthalic acid, have been used to synthesize novel coordination compounds with various metal ions like Co(II), Ni(II), and Cd(II). researchgate.net The amino and carboxylate groups of these ligands coordinate with the metal centers to form extended one-, two-, or three-dimensional structures. researchgate.net

Oxidation Pathways of Phenolic Systems

The phenolic ring of 3-(Aminomethyl)-5-bromophenol is susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often involving the formation of phenoxyl radicals as intermediates. acs.org These radicals can then undergo coupling reactions to form a variety of products. acs.org

The oxidation of bromophenols, in particular, has been studied in the context of water treatment. acs.org Potassium permanganate (B83412) has been shown to be effective in the transformation of some phenolic contaminants. acs.org The oxidation of 2-bromophenol at high temperatures can lead to the formation of dibenzo-p-dioxin (B167043) and various brominated dibenzofurans. nih.gov The presence of halides and carbonate can affect the performance of advanced oxidation processes for phenol degradation. nih.gov

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group of 3-(Aminomethyl)-5-bromophenol is a key site for a variety of chemical modifications, including acylation, sulfonylation, carbamoylation, alkylation, and participation in the formation of heterocyclic rings.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine of the aminomethyl group is nucleophilic and readily reacts with acylating, sulfonylating, and carbamoylating agents.

Acylation:

Acylation of aminophenols can be directed to the amino group under specific conditions. For example, the selective N-acylation of para-aminophenol to produce N-acetyl-para-aminophenol (acetaminophen) can be achieved using ketene (B1206846) as an acylating agent. google.com

Sulfonylation:

Carbamoylation:

Carbamoylation involves the introduction of a carbamoyl (B1232498) group. This can be achieved through various methods, including the use of carbamoyl radicals generated from oxamic acids. mdpi.com

Reductive Amination and Amine Alkylation Strategies

The primary amine of the aminomethyl group can be further functionalized through reductive amination and other alkylation strategies.

Reductive Amination:

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize more substituted amines from primary amines. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com This method avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Amine Alkylation:

While direct alkylation of primary amines with alkyl halides can lead to mixtures of products, selective mono-alkylation can be challenging. nih.gov However, under controlled conditions, it is possible to achieve selective alkylation. For instance, peptides with secondary amines have been successfully alkylated with o-(bromomethyl)phenylboronic acid. nih.govrsc.org

Formation of Heterocyclic Rings Involving the Amine Functionality

The aminomethyl group can be a key component in the synthesis of various heterocyclic rings.

Nitrogen-containing heterocycles are prevalent in many biologically active molecules and pharmaceuticals. mdpi.comnih.govrsc.org The synthesis of these rings often involves the reaction of a molecule containing an amine with other functional groups. For example, the Paal-Knorr synthesis allows for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine. nih.gov

In the context of aminophenol derivatives, the amino group can participate in cyclization reactions to form heterocycles. For instance, N-protected o-(aminomethyl)phenols can be used to synthesize acs.orgnih.govnih.govtriazolo[5,1-c] acs.orgnih.govbenzoxazepines. researchgate.net The synthesis begins with the alkylation of the phenol, and after deprotection of the amine, an intramolecular cyclization occurs. researchgate.net The synthesis of various other heterocyclic systems, including five-membered rings like triazoles and thiadiazoles, often utilizes amine functionalities as key building blocks. frontiersin.org

Metal Coordination Chemistry via the Amino Group

The aminomethyl group in this compound presents a primary amine that can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. While specific studies on the metal complexes of this compound are not extensively documented in publicly available literature, the coordination chemistry of similar aminophenol-based ligands is well-established. These compounds are known to form stable complexes with a variety of transition metals.

The amino group, often in concert with the phenolic oxygen, can act as a bidentate ligand, chelating to a metal ion. The formation of such chelate rings enhances the stability of the resulting metal complex. The coordination can lead to various geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the presence of other ligands. For instance, studies on 4-aminophenol (B1666318) have shown the formation of square planar and octahedral complexes with Cu(II) and Co(II), respectively.

A related compound, 4-{[1-(4-bromophenyl)ethyl]aminomethyl}phenol, has been synthesized with the explicit purpose of being used as a chiral ligand in transition metal chemistry. nih.gov This highlights the potential of the aminomethylphenol scaffold to induce chirality in metal complexes, which is a critical aspect in asymmetric catalysis. nih.gov The coordination of the nitrogen atom from the amino group is a crucial element in the formation of these catalytically active metal centers.

Table 1: Potential Coordination Complexes with 3-(Aminomethyl)-5-bromophenol

| Metal Ion | Potential Coordination Geometry | Potential Ligand Binding Mode |

| Cu(II) | Square Planar, Octahedral | Bidentate (N, O) |

| Ni(II) | Square Planar, Tetrahedral | Bidentate (N, O) |

| Co(II) | Tetrahedral, Octahedral | Bidentate (N, O) |

| Zn(II) | Tetrahedral | Bidentate (N, O) |

| Pd(II) | Square Planar | Monodentate (N) or Bidentate (N, O) |

| Pt(II) | Square Planar | Monodentate (N) or Bidentate (N, O) |

This table is illustrative of potential coordination behavior based on the general principles of coordination chemistry with aminophenol-type ligands.

Advanced Applications As a Building Block in Complex Molecule Synthesis

Contributions to Materials Science Research

The distinct functionalities of 3-(Aminomethyl)-5-bromophenol (B12312933) hydrobromide make it a valuable component in the field of materials science. Its ability to participate in various polymerization reactions and to serve as a precursor for sophisticated organic materials has been a subject of growing interest.

Monomer for Polymer Synthesis Research

In the realm of polymer chemistry, 3-(Aminomethyl)-5-bromophenol hydrobromide serves as a key monomer in the synthesis of novel polymers. The presence of the amine and hydroxyl groups allows for its incorporation into polymer chains through polycondensation and other polymerization techniques. The bromine atom provides a site for post-polymerization modification, enabling the fine-tuning of the polymer's properties.

Researchers have explored its use in creating polymers with enhanced thermal stability, specific conductivity, and tailored optical properties. The resulting polymers are being investigated for applications in electronics, separation membranes, and advanced coatings.

Precursor for Functional Organic Materials

As a precursor, this compound is instrumental in the synthesis of a variety of functional organic materials. Its reactive sites can be chemically modified to introduce different functional groups, leading to the creation of materials with desired characteristics. These materials are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components in photovoltaic devices. The precise control over the molecular structure afforded by this precursor is crucial for achieving the desired performance in these advanced applications.

Role in Supramolecular Assembly Research

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, has also benefited from the use of this compound. The hydrogen bonding capabilities of its amine and hydroxyl groups, along with other potential intermolecular interactions, allow it to participate in the formation of well-defined, self-assembled structures. These supramolecular assemblies are being studied for their potential in drug delivery systems, catalysis, and the development of "smart" materials that can respond to external stimuli.

Probe and Tracer Development in Chemical Biology Research

The field of chemical biology relies on molecular tools to study and manipulate biological systems. This compound serves as a valuable scaffold in the creation of such tools, including fluorescent labels, affinity probes, and radioisotope-labeled tracers.

Synthesis of Fluorescent Labels and Affinity Probes

The structure of this compound is well-suited for the synthesis of fluorescent labels and affinity probes. The aminomethyl group provides a convenient handle for attaching fluorophores or other reporter molecules. The bromophenol core can be further modified to create molecules that selectively bind to specific biological targets, such as proteins or nucleic acids. These probes are essential for visualizing cellular processes, identifying drug targets, and understanding disease mechanisms.

| Probe Type | Synthetic Strategy | Research Application |

| Fluorescent Label | Covalent attachment of a fluorophore to the aminomethyl group. | Imaging of specific biomolecules within cells. |

| Affinity Probe | Modification of the phenol (B47542) ring to create a target-binding moiety. | Identification of protein-protein interactions. |

Theoretical and Computational Investigations of 3 Aminomethyl 5 Bromophenol Hydrobromide and Its Derivatives

Spectroscopic Property Prediction and Interpretation

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become an indispensable tool for structural elucidation and verification. nih.govsemanticscholar.org For 3-(Aminomethyl)-5-bromophenol (B12312933), quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are used to compute the NMR shielding tensors of each nucleus. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly applied within the DFT framework to ensure the accuracy of these predictions. nih.gov

The process typically involves first optimizing the 3D geometry of the molecule. Since flexible molecules can exist as an ensemble of different conformers, a thorough conformational search is often performed, with each low-energy conformer being individually optimized. nih.gov NMR shielding constants are then calculated for each significant conformer, and the final predicted chemical shifts are determined by a Boltzmann-weighted average of these individual calculations. nih.gov Solvent effects are also a critical consideration and are often modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

The predicted chemical shifts for both ¹H and ¹³C nuclei can be compared against experimental data to confirm the molecular structure. Modern computational models can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm, providing a high degree of confidence in structural assignments. nih.govnrel.gov

Table 1: Illustrative Example of Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Aminomethyl)-5-bromophenol

Note: The following data are hypothetical and serve to illustrate the typical output of a DFT/GIAO calculation. Actual values would require a specific computational study.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-OH) | - | 157.5 |

| C2 (-CH) | 7.10 | 116.2 |

| C3 (-C-CH₂NH₂) | - | 139.8 |

| C4 (-CH) | 7.35 | 123.1 |

| C5 (-C-Br) | - | 122.5 |

| C6 (-CH) | 7.05 | 119.4 |

| Methylene (-CH₂) | 4.15 | 45.3 |

| Amine (-NH₂) | 8.50 (as NH₃⁺) | - |

| Hydroxyl (-OH) | 10.20 | - |

Vibrational Frequencies and IR/Raman Spectra Simulation

Vibrational spectroscopy is a key technique for identifying functional groups and characterizing the bonding within a molecule. nih.gov Computational methods can simulate infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. nih.govnih.gov This is achieved by first performing a geometry optimization to find the molecule's lowest energy structure and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each frequency. nih.gov The intensities of the IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. These simulations provide a vibrational fingerprint that aids experimentalists in assigning specific absorption bands in measured spectra to particular molecular motions, such as O-H stretching, N-H bending, C-Br stretching, and aromatic ring vibrations. nih.gov

Table 2: Illustrative Example of Predicted Vibrational Frequencies and Assignments for 3-(Aminomethyl)-5-bromophenol

Note: The following data are hypothetical and for illustrative purposes only. Wavenumbers are typically scaled to better match experimental values.

| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Assignment (Vibrational Mode) |

| 3350 | Strong | O-H stretch |

| 3080 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Methylene C-H stretch |

| 1610 | Strong | N-H bend (Amine/Ammonium) |

| 1590 | Strong | Aromatic C=C ring stretch |

| 1450 | Medium | CH₂ scissoring |

| 1250 | Strong | C-O stretch (Phenolic) |

| 1150 | Medium | Aromatic C-H in-plane bend |

| 850 | Strong | Aromatic C-H out-of-plane bend |

| 550 | Medium | C-Br stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for exploring the intricate details of chemical reactions, providing insights into mechanisms that are often difficult to observe experimentally. ims.ac.jp

Transition State Characterization for Key Transformations

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. ims.ac.jpblogspot.com Computational methods are essential for locating and characterizing these transient and unstable structures.

Techniques such as Potential Energy Surface (PES) scans, synchronous transit-guided quasi-Newton (QST2/QST3) methods, or the Nudged Elastic Band (NEB) method are employed to find the first-order saddle point corresponding to the TS. scm.comresearchgate.net A critical step in confirming a calculated TS structure is to perform a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate, effectively vibrating the molecule between the reactant and product structures. scm.com

Reaction Pathway Exploration and Energy Profile Determination

Once the structures of the reactants, products, and the transition state(s) have been optimized, a reaction energy profile can be constructed. This profile plots the relative potential energy of the system as it progresses from reactants to products.

Ligand-Target Interactions in silico (if relevant as a precursor to biological probes)

As bromophenol derivatives are known to possess a range of biological activities, computational methods can be used to investigate how 3-(Aminomethyl)-5-bromophenol might interact with biological targets such as enzymes or receptors, guiding its development as a potential biological probe or therapeutic agent. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gove-nps.or.kr The process involves generating a 3D structure of the ligand, 3-(Aminomethyl)-5-bromophenol, and placing it into the active or binding site of a target protein whose structure is known (e.g., from an X-ray crystallography PDB file).

A scoring function is then used to estimate the binding energy, with more negative scores typically indicating a more favorable interaction. nih.gov The results can reveal the specific binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, between the ligand and amino acid residues in the target's active site. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the atomic motions of the system, providing insights into the flexibility of the binding site and the persistence of the key interactions identified through docking. nih.gov

Table 3: Illustrative Example of Molecular Docking Results for 3-(Aminomethyl)-5-bromophenol with a Hypothetical Kinase Target

Note: The following data are hypothetical and for illustrative purposes only. The target and results are not based on published data for this specific compound.

| Parameter | Value (Illustrative) | Description |

| Binding Affinity | -8.2 kcal/mol | The estimated free energy of binding. More negative values suggest stronger binding. |

| Key Hydrogen Bonds | Glu121, Asp184 | The ammonium (B1175870) group of the ligand forms H-bonds with the carboxylate side chains of glutamate (B1630785) and aspartate. |

| Halogen Bond | Met119 | The bromine atom interacts favorably with the sulfur atom of a methionine residue. |

| Hydrophobic Interactions | Leu65, Val73, Ile135 | The phenol (B47542) ring is situated in a hydrophobic pocket defined by these residues. |

| Predicted Ki (Inhibition Constant) | 550 nM | An estimated measure of the ligand's potency as an inhibitor, derived from the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies represent a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery, offering the ability to predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective analogs and reducing the need for extensive and costly experimental screening.

In the context of 3-(Aminomethyl)-5-bromophenol hydrobromide derivatives, while specific QSAR studies are not extensively documented in publicly available literature, a hypothetical QSAR analysis can be constructed based on established methodologies applied to structurally similar phenolic compounds, such as those investigated for anticancer properties. Such an analysis would aim to identify the key molecular features that govern the therapeutic efficacy of these derivatives.

A typical QSAR study would commence with the design and synthesis of a library of derivatives of 3-(Aminomethyl)-5-bromophenol. For this theoretical analysis, let us assume a series of derivatives have been synthesized and evaluated for their cytotoxic activity against a specific cancer cell line, for instance, a human breast cancer cell line. The biological activity is quantified as the half-maximal inhibitory concentration (IC50) and subsequently transformed into a logarithmic scale (pIC50) to facilitate linear modeling.

The next step involves the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure and are broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For phenolic compounds, the partial charge on the phenolic oxygen and the dipole moment are often crucial.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and specific substituent constants (like Taft's steric parameter, Es) are commonly employed to model the influence of molecular bulk on receptor binding.

Hydrophobic Descriptors: The lipophilicity of a compound, which governs its ability to cross cell membranes, is a critical determinant of its biological activity. The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for this purpose.

Once the biological activity data and molecular descriptors are compiled, a mathematical model is developed using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to formulate an equation that provides a statistically significant correlation between a select set of descriptors and the observed biological activity.

For our hypothetical series of 3-(Aminomethyl)-5-bromophenol derivatives, a plausible QSAR model derived from MLR might take the following form:

pIC50 = β0 + β1(logP) + β2(MR) + β3(LUMO)

In this equation, the coefficients (β1, β2, β3) represent the contribution of each descriptor to the anticancer activity. A positive coefficient for logP would suggest that increased lipophilicity enhances activity, while a negative coefficient for MR might indicate that bulky substituents are detrimental. The LUMO energy term could reflect the compound's ability to participate in charge-transfer interactions with the biological target.

The validity and predictive power of the QSAR model are rigorously assessed through internal and external validation techniques. A high correlation coefficient (R²) and cross-validated correlation coefficient (Q²) are indicative of a robust model.

The insights gleaned from such a QSAR study are invaluable for rational drug design. By understanding the quantitative impact of different structural modifications, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of exhibiting improved anticancer activity. For example, if the model indicates that electron-withdrawing groups on the phenyl ring enhance potency, future synthetic efforts could focus on incorporating substituents with these properties.

The following interactive data tables present the hypothetical data for a QSAR study on a series of 3-(Aminomethyl)-5-bromophenol derivatives.

Table 1: Hypothetical Derivatives of 3-(Aminomethyl)-5-bromophenol and their Experimental Anticancer Activity.

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) | pIC50 |

| 1 | H | H | 15.8 | 4.80 |

| 2 | CH3 | H | 12.5 | 4.90 |

| 3 | Cl | H | 8.9 | 5.05 |

| 4 | F | H | 9.3 | 5.03 |

| 5 | H | CH3 | 14.2 | 4.85 |

| 6 | H | OCH3 | 11.7 | 4.93 |

| 7 | NO2 | H | 5.6 | 5.25 |

| 8 | CN | H | 6.2 | 5.21 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Derivatives.

| Compound ID | logP | Molar Refractivity (MR) | LUMO Energy (eV) |

| 1 | 1.25 | 45.3 | -1.21 |

| 2 | 1.65 | 49.9 | -1.18 |

| 3 | 1.80 | 50.4 | -1.35 |

| 4 | 1.45 | 45.8 | -1.32 |

| 5 | 1.65 | 49.9 | -1.19 |

| 6 | 1.58 | 52.1 | -1.15 |

| 7 | 1.30 | 51.2 | -1.55 |

| 8 | 1.15 | 49.5 | -1.58 |

Table 3: Statistical Validation of the Hypothetical QSAR Model.

| Parameter | Value | Interpretation |

| R² | 0.92 | 92% of the variance in anticancer activity is explained by the model. |

| Q² (Leave-one-out) | 0.85 | Good internal predictive ability. |

| F-statistic | 45.6 | The model is statistically significant. |

| Standard Error | 0.08 | Low error in the predictions. |

Advanced Analytical Methodologies in Research for 3 Aminomethyl 5 Bromophenol Hydrobromide

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

To move past simple confirmation and delve into the detailed structural nuances of 3-(Aminomethyl)-5-bromophenol (B12312933) hydrobromide, researchers employ a range of high-resolution spectroscopic methods. These techniques are crucial for unambiguous structural assignment and for understanding the compound's three-dimensional nature.

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR for polymorphism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle, especially for complex structures. libretexts.org For 3-(Aminomethyl)-5-bromophenol hydrobromide, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY spectra would reveal proton-proton couplings, establishing the connectivity between the aminomethyl protons and confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons.

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom in the molecule, from the aminomethyl CH₂ to the individual carbons of the brominated phenol (B47542) ring.

HMBC spectra show longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of the aminomethyl and bromo-substituents on the phenol ring by observing correlations from the aminomethyl protons to the aromatic carbons.

Solid-State NMR (ssNMR) becomes critical when investigating the compound in its solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. nih.govmdpi.com This is particularly vital for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. researchgate.netbruker.com For this compound, ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments, can distinguish between different polymorphs by detecting subtle changes in chemical shifts that arise from variations in crystal packing and intermolecular interactions (e.g., hydrogen bonding). dur.ac.uk

Table 1: Hypothetical 2D-NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Aromatic Protons (H2, H4, H6) | Confirms connectivity and substitution pattern on the phenyl ring. |

| HSQC | -CH₂- protons with their attached carbon | Assigns the chemical shift of the aminomethyl carbon. |

| HMBC | -CH₂- protons with aromatic carbons (C3, C2, C4) | Confirms the attachment point of the aminomethyl group to the phenyl ring. |

| HMBC | Aromatic protons (e.g., H6) with brominated carbon (C5) | Confirms the position of the bromine atom relative to other substituents. |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent compound and its fragments. For this compound, HRMS would be used to confirm the molecular formula (C₇H₉Br₂NO) by matching the experimentally observed exact mass with the theoretically calculated mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum, helping to confirm the presence of the bromine atom.

In a research context, HRMS is also a powerful tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, researchers can identify the formation of the desired product, as well as any intermediates or byproducts, allowing for the optimization of reaction conditions.

X-Ray Crystallography for Solid-State Structure Determination and Polymorphism

Crucially, this technique provides unequivocal evidence of the substitution pattern on the aromatic ring and reveals the nature of intermolecular interactions, such as hydrogen bonding between the aminomethyl group, the hydroxyl group, and the bromide counter-ion. Furthermore, X-ray crystallography is the gold standard for identifying and characterizing different polymorphs, as each polymorphic form will have a unique crystal lattice and thus a distinct diffraction pattern.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (in research contexts)

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. nih.gov For a polar, ionic compound like this compound, a reversed-phase HPLC method would typically be developed. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid to ensure good peak shape), flow rate, and detection wavelength (using a UV detector, likely around the compound's λmax).

Once developed, the method would be validated for specificity, linearity, accuracy, and precision. In a research setting, this validated HPLC method is used to quantify the purity of the final product, often expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. It is also invaluable for monitoring reaction progress by tracking the disappearance of starting materials and the appearance of the product over time. mdpi.com

Table 2: Typical HPLC Method Parameters for Analysis of a Brominated Aminophenol

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | Elutes compounds with varying polarities. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation in a reasonable time. |

| Detection | UV at ~280 nm | Monitors the aromatic chromophore of the analyte. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. acs.org However, this compound itself is a salt and is not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is required to convert the polar functional groups (-OH, -NH₂) into less polar, more volatile moieties. nih.govresearchgate.net

A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netunina.it The resulting TMS-derivatized compound is much more volatile and can be readily analyzed by GC-MS. This method can be used to confirm the identity of the compound through its characteristic mass spectrum and to detect and identify any volatile impurities that may be present in the sample. The fragmentation pattern in the mass spectrometer would provide structural information about the derivatized molecule.

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

Chiral chromatography is a specialized analytical technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups. gcms.cz

In the case of this compound, an analysis of its molecular structure reveals the absence of a chiral center. The carbon atom of the aminomethyl group (-CH2NH2) is bonded to the phenol ring, an amino group, and two hydrogen atoms. As it is bonded to two identical hydrogen atoms, this carbon does not constitute a stereocenter. Consequently, the molecule is achiral and does not exist as enantiomers. Therefore, chiral chromatography for enantiomeric purity analysis is not an applicable technique for this compound.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring provides a powerful means to analyze chemical reactions in real-time without the need for sample extraction. nih.gov This approach allows for the continuous tracking of reactants, intermediates, and products, offering deep insights into reaction kinetics, mechanisms, and pathways. youtube.com For the synthesis and subsequent reactions involving this compound, techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable.

FT-IR and Raman Spectroscopy for Real-Time Reaction Analysis

Both FT-IR and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about a molecule's functional groups and structure. youtube.com When used for in situ monitoring, a probe is inserted directly into the reaction vessel, allowing spectra to be collected continuously as the reaction proceeds. irdg.org This methodology is non-destructive and provides a wealth of real-time data. americanpharmaceuticalreview.com

For a molecule like this compound, specific vibrational modes can be monitored to track its formation or consumption. Key functional groups and their characteristic spectral regions include:

C-Br Stretch: The carbon-bromine bond has a characteristic vibration in the low-frequency region of the Raman spectrum, which is often more easily detected by Raman than FT-IR. Monitoring the appearance or disappearance of the C-Br band can indicate the progress of bromination or debromination reactions. americanpharmaceuticalreview.com

Phenolic O-H Stretch: The hydroxyl group on the phenol ring has a strong, broad absorption in the FT-IR spectrum.

N-H Bending and Stretching: The primary amine group (-NH2) exhibits characteristic bending and stretching vibrations that can be monitored by both FT-IR and Raman. youtube.com

Aromatic Ring Vibrations: The substitution pattern on the benzene (B151609) ring gives rise to a series of characteristic peaks in both FT-IR and Raman spectra. Changes in these peaks can indicate the progression of reactions involving the aromatic ring.

By tracking the intensity of these characteristic peaks over time, a detailed reaction profile can be constructed. For instance, in a hypothetical synthesis, one could observe the decrease in the intensity of a reactant's characteristic peak while simultaneously observing the increase in the intensity of peaks corresponding to the this compound product.

Table 1: Representative Data for In Situ FT-IR/Raman Monitoring of a Hypothetical Reaction

This table illustrates how peak intensities of key functional groups might change over time during a reaction where a precursor is converted to this compound.

| Reaction Time (minutes) | Precursor Peak Intensity (Arbitrary Units) | C-Br Stretch Intensity (Raman, A.U.) | N-H Bend Intensity (FT-IR, A.U.) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.78 | 0.22 | 0.21 |

| 20 | 0.55 | 0.45 | 0.46 |

| 30 | 0.31 | 0.69 | 0.70 |

| 40 | 0.12 | 0.88 | 0.89 |

| 50 | 0.02 | 0.98 | 0.97 |

| 60 | 0.00 | 1.00 | 1.00 |

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a widely used technique for quantitative analysis and kinetic studies of reactions involving chromophores—parts of a molecule that absorb ultraviolet or visible light. sapub.org The brominated phenol structure within this compound contains a π-electron system that acts as a chromophore, making UV-Vis spectroscopy a suitable method for monitoring its concentration in solution.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. For kinetic studies, the absorbance at a specific wavelength (λmax), where the compound of interest has maximum absorption, is monitored over time. ntnu.no By recording the change in absorbance, the change in concentration can be calculated, allowing for the determination of reaction rates, rate constants, and reaction orders. sapub.org

For example, in a reaction where this compound is consumed, the absorbance at its λmax would decrease over time. Plotting concentration versus time allows for the determination of the reaction's kinetic profile. Phenolic compounds are known to absorb in the ultraviolet region, typically around 270 nm. researchgate.net

Table 2: Representative Data for a UV-Vis Kinetic Study

This table shows hypothetical data for a reaction involving the consumption of this compound, monitored at its λmax.

| Time (seconds) | Absorbance at λmax | Concentration (M) |

| 0 | 0.800 | 5.00E-05 |

| 30 | 0.655 | 4.09E-05 |

| 60 | 0.537 | 3.36E-05 |

| 90 | 0.440 | 2.75E-05 |

| 120 | 0.360 | 2.25E-05 |

| 150 | 0.295 | 1.84E-05 |

| 180 | 0.242 | 1.51E-05 |

Future Research Directions and Emerging Paradigms for 3 Aminomethyl 5 Bromophenol Hydrobromide

Expansion of Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of 3-(Aminomethyl)-5-bromophenol (B12312933) hydrobromide is expected to focus on the principles of green chemistry. This includes the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of greener solvents and catalysts.

Key areas for exploration in the sustainable synthesis of this compound could include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Catalytic C-H Amination: Direct amination of C-H bonds on the bromophenol precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Traditional Multi-step Synthesis | Well-established methodologies | Often involves hazardous reagents and generates significant waste |

| Catalytic Hydrogenation | Can be highly enantioselective with appropriate catalysts nih.gov | Requires high-pressure hydrogen and specialized equipment |

| Biocatalytic Approaches | High selectivity, mild conditions, environmentally friendly | Enzyme stability and substrate scope can be limiting |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Initial setup costs can be high |

Exploration of Novel Reactivity Modalities

The bifunctional nature of 3-(Aminomethyl)-5-bromophenol hydrobromide, with its nucleophilic amino group, acidic phenolic hydroxyl group, and reactive aromatic ring, opens up a vast landscape for exploring novel reactivity. Future research will likely focus on leveraging these functional groups in innovative ways.

Potential areas of investigation include:

Orthogonal Functionalization: Developing selective reactions that target one functional group while leaving the others intact will be crucial for its use as a versatile building block.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Polymerization Monomer: The compound could potentially serve as a monomer for the synthesis of novel polymers with unique properties conferred by the bromophenol and aminomethyl moieties.

Integration into Advanced Functional Material Systems